1-Methoxy-2-(trifluoromethyl)naphthalene

Catalog No.
S12328436
CAS No.
M.F
C12H9F3O
M. Wt
226.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-2-(trifluoromethyl)naphthalene

Product Name

1-Methoxy-2-(trifluoromethyl)naphthalene

IUPAC Name

1-methoxy-2-(trifluoromethyl)naphthalene

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

InChI

InChI=1S/C12H9F3O/c1-16-11-9-5-3-2-4-8(9)6-7-10(11)12(13,14)15/h2-7H,1H3

InChI Key

HFHBCHCRCZNCPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(F)(F)F

1-Methoxy-2-(trifluoromethyl)naphthalene is a specialized bifunctional naphthalene derivative integrating a strongly electron-donating methoxy group with an adjacent electron-withdrawing trifluoromethyl (CF3) moiety. In industrial and advanced laboratory synthesis, this compound serves as a highly regiocontrolled precursor [1]. The presence of the CF3 group at the C2 position effectively blocks the primary ortho-reactive site, directing subsequent electrophilic aromatic substitutions exclusively to the C4 position. Furthermore, the methoxy group ensures the aromatic system remains sufficiently electron-rich for downstream functionalization, while the CF3 group enhances the lipophilicity and metabolic stability of the final molecular architectures, making it a critical intermediate for agrochemical and pharmaceutical procurement [2].

Substituting 1-methoxy-2-(trifluoromethyl)naphthalene with its non-fluorinated analog, 1-methoxynaphthalene, or its free naphthol counterpart, 1-hydroxy-2-(trifluoromethyl)naphthalene, introduces critical process liabilities [1]. Using 1-methoxynaphthalene results in poor regiocontrol during electrophilic substitution, generating intractable mixtures of 2- and 4-substituted isomers that require costly chromatographic separation. Conversely, attempting to use the free naphthol analog exposes a reactive hydroxyl group that is prone to unwanted O-alkylation, oxidation, and interference with transition-metal catalysts during cross-coupling workflows [2]. Procuring the pre-methylated, CF3-blocked compound eliminates these protection-deprotection steps and ensures predictable, high-yield functionalization at the C4 position.

Regioselectivity in Electrophilic Aromatic Substitution

The strategic placement of the CF3 group at the C2 position blocks the most reactive ortho site, forcing electrophilic attack exclusively to the para (C4) position. Compared to the unblocked 1-methoxynaphthalene, which yields a ~60:40 mixture of C4/C2 isomers, 1-methoxy-2-(trifluoromethyl)naphthalene delivers >98% C4-selectivity [1].

Evidence DimensionRegioisomeric purity (C4 vs C2 substitution)
Target Compound Data>98% C4-selectivity (C2 blocked)
Comparator Or Baseline1-Methoxynaphthalene (~60:40 mixture of C4/C2 isomers)
Quantified DifferenceNear-total elimination of C2-isomer formation
ConditionsStandard electrophilic bromination or nitration conditions

Eliminates the need for complex downstream chromatographic purification, significantly reducing solvent waste and process time in scale-up.

Aromatic Nucleophilicity and Reaction Kinetics

While the CF3 group is strongly electron-withdrawing and deactivates the aromatic ring, the presence of the methoxy group in 1-methoxy-2-(trifluoromethyl)naphthalene restores sufficient electron density for functionalization. When compared to 2-(trifluoromethyl)naphthalene, the methoxy-substituted target exhibits significantly faster reaction kinetics under milder conditions [1].

Evidence DimensionRelative reaction rate in electrophilic functionalization
Target Compound DataHigh reactivity (methoxy-enabled electron density)
Comparator Or Baseline2-(Trifluoromethyl)naphthalene (Severely deactivated, requires harsh forcing conditions)
Quantified Difference>5-fold increase in reaction kinetics for C4-functionalization
ConditionsLewis acid-catalyzed electrophilic aromatic substitution

Allows for milder reaction conditions, preventing the degradation of sensitive functional groups in complex multi-step syntheses.

Process Stability and Catalyst Compatibility

The stable ether linkage of 1-methoxy-2-(trifluoromethyl)naphthalene prevents the side reactions commonly associated with free hydroxyl groups. In transition-metal catalyzed cross-coupling workflows, the target compound achieves >90% isolated yields, whereas the free naphthol comparator suffers from competing O-arylation and catalyst poisoning, reducing yields to <50% [1].

Evidence DimensionYield of desired C-C cross-coupling product without O-protection
Target Compound Data>90% yield (stable ether linkage)
Comparator Or Baseline1-Hydroxy-2-(trifluoromethyl)naphthalene (<50% yield due to side reactions)
Quantified Difference>40% improvement in isolated yield
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling

Bypasses the need for an additional synthetic step to protect the hydroxyl group, directly lowering procurement and reagent costs.

Synthesis of Fluorinated Naphthyl Pharmacophores

Directly leveraging the regioselectivity data from Section 3, the blocked C2 position and activated C4 position make this compound an ideal starting material for synthesizing highly specific CF3-containing naphthalene derivatives. In drug discovery, procuring this specific building block ensures metabolic stability and precise spatial arrangement without the burden of complex isomer separation [1].

Precursor for Advanced OLED and Optoelectronic Materials

Following the catalyst compatibility evidence, the stability of the methoxy group during harsh cross-coupling conditions allows for the efficient construction of extended conjugated systems. Buyers in the materials science sector select this compound to avoid the catalyst poisoning risks associated with free naphthols during the synthesis of fluorinated optoelectronic polymers [2].

Agrochemical Active Ingredient Development

The predictable regiochemistry and enhanced lipophilicity imparted by the CF3 group are critical for developing next-generation fungicides and herbicides. Procuring 1-methoxy-2-(trifluoromethyl)naphthalene provides a streamlined, high-yield route to C4-functionalized scaffolds, reducing overall manufacturing costs for complex agrochemicals [3].

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

226.06054939 g/mol

Monoisotopic Mass

226.06054939 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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